3-Bromo-2-chloro-4-(trifluoromethyl)pyridine
Overview
Description
3-Bromo-2-chloro-4-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H2BrClF3N . It has a molecular weight of 260.44 . It is typically a white to yellow solid or semi-solid or liquid .
Synthesis Analysis
Trifluoromethylpyridines, including 3-Bromo-2-chloro-4-(trifluoromethyl)pyridine, are key structural motifs in active agrochemical and pharmaceutical ingredients . The synthesis of these compounds is an important research topic . A simple and highly efficient synthesis of 2-chloro-6-(trifluoromethyl)pyridine-3,5-dicarbonitrile has been developed from readily available starting materials .Molecular Structure Analysis
The InChI code for 3-Bromo-2-chloro-4-(trifluoromethyl)pyridine is 1S/C6H2BrClF3N/c7-4-3(8)1-2-12-5(4)6(9,10)11/h1-2H . The Canonical SMILES is C1=CN=C(C(=C1Cl)Br)C(F)(F)F .Chemical Reactions Analysis
The major use of trifluoromethylpyridine (TFMP) derivatives, including 3-Bromo-2-chloro-4-(trifluoromethyl)pyridine, is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .Physical And Chemical Properties Analysis
3-Bromo-2-chloro-4-(trifluoromethyl)pyridine has a molecular weight of 260.44 g/mol . It has a topological polar surface area of 12.9 Ų . It has a complexity of 163 .Scientific Research Applications
Functionalization and Metalation of Halopyridines
3-Bromo-2-chloro-4-(trifluoromethyl)pyridine and its analogs have been explored for their potential in functionalization and metalation. Studies have demonstrated the conversion of similar halopyridines into various carboxylic acids through selective deprotonation and carboxylation processes. This highlights the versatility of these compounds in synthesizing diverse chemical structures (Cottet et al., 2004).
Spectroscopic and Optical Studies
In the field of spectroscopy and optics, compounds like 5-Bromo-2-(trifluoromethyl)pyridine, which are structurally similar to 3-Bromo-2-chloro-4-(trifluoromethyl)pyridine, have been characterized using techniques like Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR). These studies also involve exploring their non-linear optical properties and interactions with DNA, highlighting their potential in biochemistry and materials science (Vural & Kara, 2017).
Synthesis of Pyrazolopyridines
The synthesis of pyrazolopyridines, a class of compounds relevant in medicinal chemistry, has been explored using 3-Bromo-2-chloro-4-(trifluoromethyl)pyridine and similar halopyridines. This research is significant for developing new heterocyclic compounds with potential pharmaceutical applications (Greszler & Stevens, 2009).
Functionalization of Pyridine Derivatives
The deprotonative functionalization of pyridine derivatives, including those with structures similar to 3-Bromo-2-chloro-4-(trifluoromethyl)pyridine, has been demonstrated. These compounds react efficiently with aldehydes, indicating their usefulness in synthesizing various aldehyde-based products (Shigeno et al., 2019).
Halogen Shuffling in Pyridines
Research on halogen shuffling in pyridines, where compounds like 3-Bromo-2-chloro-4-(trifluoromethyl)pyridine are treated with lithium diisopropylamide and iodine, demonstrates the possibilities of obtaining various iodo derivatives. This method opens up new pathways for manipulating halopyridines for different synthetic applications (Mongin et al., 1998).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-bromo-2-chloro-4-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF3N/c7-4-3(6(9,10)11)1-2-12-5(4)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQPWCYFBMOFOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-chloro-4-(trifluoromethyl)pyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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